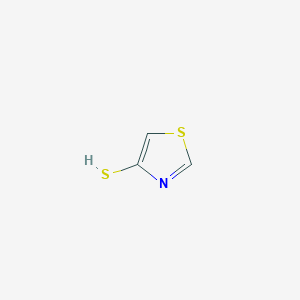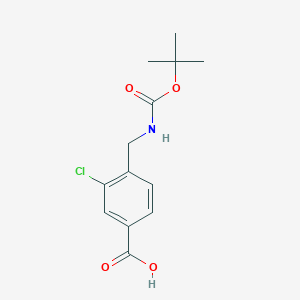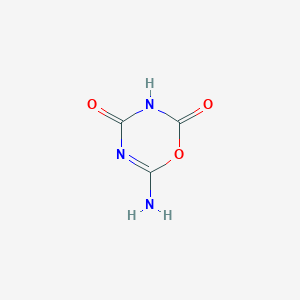
1-(吡咯烷-3-基)哌啶
概述
描述
1-(Pyrrolidin-3-yl)piperidine is a heterocyclic organic compound that features both a pyrrolidine and a piperidine ring. These rings are nitrogen-containing five-membered and six-membered structures, respectively. The compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
科学研究应用
1-(Pyrrolidin-3-yl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the production of various fine chemicals and pharmaceuticals
作用机制
Target of Action
Compounds with a pyrrolidine ring have been reported to show selectivity towards various biological targets . For instance, some pyrrolidine derivatives have shown nanomolar activity against CK1γ and CK1ε . Another study reported that 1-Benzylpyrrolidine-3-amine derivatives with piperidine groups expressed both antiaggregatory and antioxidant effects .
Mode of Action
The pyrrolidine ring’s stereogenicity of carbons can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins . This suggests that the compound’s interaction with its targets and any resulting changes could be influenced by the spatial orientation of substituents.
Biochemical Pathways
Pyrrolidine derivatives have been associated with various biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . This suggests that the compound could potentially affect multiple biochemical pathways and their downstream effects.
Pharmacokinetics
Modifications have been made to the structure of pyrrolidine derivatives to optimize their pharmacokinetic profile . This suggests that the compound’s ADME properties could be influenced by structural modifications.
Result of Action
Pyrrolidine derivatives have shown various biological activities, suggesting that the compound could potentially have diverse molecular and cellular effects .
Action Environment
The synthesis of pyrrolidine derivatives has been reported to be influenced by reaction conditions , suggesting that environmental factors could potentially influence the compound’s action, efficacy, and stability.
生化分析
Biochemical Properties
It is known that pyrrolidine rings, which are part of the structure of this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space .
Molecular Mechanism
It is known that the pyrrolidine ring can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
准备方法
Synthetic Routes and Reaction Conditions: 1-(Pyrrolidin-3-yl)piperidine can be synthesized through several methods. One common approach involves the exhaustive catalytic hydrogenation of pyrrolylpyridine. This process typically uses palladium on carbon as a catalyst in the presence of hydrochloric acid, which facilitates the hydrogenation and conversion to the desired product .
Industrial Production Methods: In industrial settings, the synthesis of 1-(Pyrrolidin-3-yl)piperidine may involve large-scale catalytic hydrogenation processes. The use of palladium on carbon as a catalyst is preferred due to its cost-effectiveness and availability. The reaction conditions are optimized to ensure high yields and purity of the final product.
化学反应分析
Types of Reactions: 1-(Pyrrolidin-3-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The nitrogen atoms in the rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and alkylating agents are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: N-oxides of 1-(Pyrrolidin-3-yl)piperidine.
Reduction: Various amine derivatives.
Substitution: Halogenated or alkylated derivatives of the original compound.
相似化合物的比较
1-(Pyrrolidin-3-yl)piperidine can be compared with other similar compounds, such as:
Pyrrolidine: A five-membered nitrogen-containing ring.
Piperidine: A six-membered nitrogen-containing ring.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine.
Uniqueness: 1-(Pyrrolidin-3-yl)piperidine is unique due to its combination of both pyrrolidine and piperidine rings, which provides it with distinct chemical and biological properties. This dual-ring structure allows for greater versatility in chemical reactions and potential biological activities .
Conclusion
1-(Pyrrolidin-3-yl)piperidine is a compound of significant interest in various fields of scientific research. Its unique structure and versatile reactivity make it a valuable building block in organic synthesis and a potential candidate for therapeutic applications. Further research into its properties and applications will continue to uncover new possibilities for this intriguing compound.
属性
IUPAC Name |
1-pyrrolidin-3-ylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-2-6-11(7-3-1)9-4-5-10-8-9/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZQCTWJDFNRMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629760 | |
| Record name | 1-(Pyrrolidin-3-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184970-32-9, 591781-02-1 | |
| Record name | 1-(Pyrrolidin-3-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-Pyrrolidinyl)piperidine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 591781-02-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
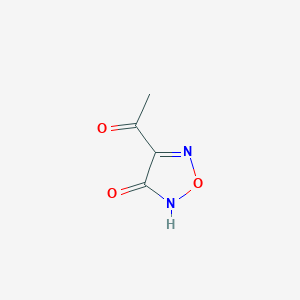
![2-(2-{[(4-Chlorophenyl)thio]methyl}phenoxy)ethanohydrazide](/img/structure/B60777.png)
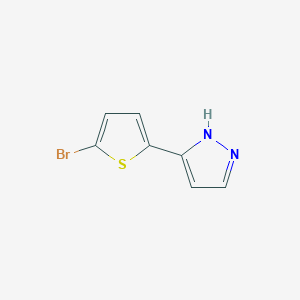
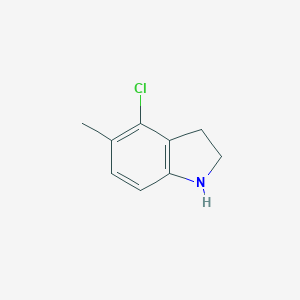
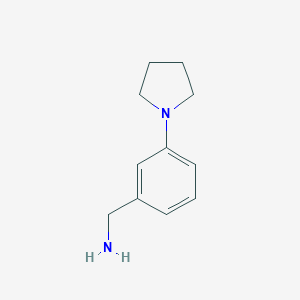
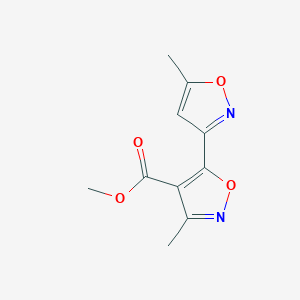
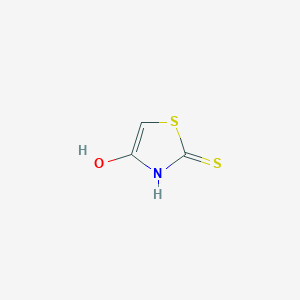
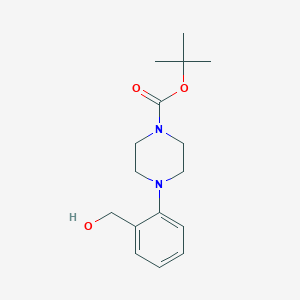
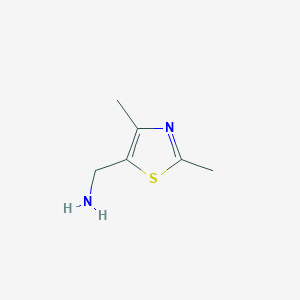
![4-ethoxy-1H,1'H-[2,2'-bipyrrole]-5-carbaldehyde](/img/structure/B60796.png)
